molecular formula C8H8ClNO3 B6232122 methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 2387256-48-4

methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B6232122
CAS RN: 2387256-48-4
M. Wt: 201.6
InChI Key:
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Description

“Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known as a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

Pyrrole and its analogs can be synthesized through various tactical approaches . An aldehyde group can be introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate . Various diversely functionalized pyrroles can be synthesized under catalyst-free conditions .


Molecular Structure Analysis

The molecular structure of “methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate” can be represented by the InChI code: 1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3 .


Chemical Reactions Analysis

Pyrrole and its analogs are known to undergo a variety of chemical reactions. For instance, an aldehyde group can be introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate . Various diversely functionalized pyrroles can be synthesized under catalyst-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate” include a molecular weight of 167.16 . It is a powder with a melting point of 154-156 degrees Celsius .

Mechanism of Action

The mechanism of action of pyrrole and its analogs is diverse and depends on the specific compound. The study suggested that N-substituted pyrrole exhibits different mechanisms of cytotoxicity compared to other compounds .

Future Directions

The future directions for research on “methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate” and similar compounds could involve exploring their potential therapeutic applications, given the diverse biological activities of pyrrole-containing compounds . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methyl chloroformate to form the methyl ester. The methyl ester is then reacted with sodium hydride and 4-chlorobutanal to form the desired product.", "Starting Materials": [ "2-methyl-1H-pyrrole-3-carboxylic acid", "thionyl chloride", "methyl chloroformate", "sodium hydride", "4-chlorobutanal" ], "Reaction": [ "Step 1: React 2-methyl-1H-pyrrole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride.", "Step 2: React the acid chloride with methyl chloroformate to form the methyl ester.", "Step 3: React the methyl ester with sodium hydride and 4-chlorobutanal to form methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate." ] }

CAS RN

2387256-48-4

Product Name

methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate

Molecular Formula

C8H8ClNO3

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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